molecular formula C28H58NO7P B163685 Platelet activating factor-acether CAS No. 74389-69-8

Platelet activating factor-acether

Cat. No.: B163685
CAS No.: 74389-69-8
M. Wt: 551.7 g/mol
InChI Key: ZXCIEWBDUAPBJF-MUUNZHRXSA-N
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Mechanism of Action

Target of Action

C18-Paf-acether, also known as C18-PAF or Platelet activating factor-acether, is a potent phospholipid activator and mediator of many leukocyte functions . Its primary targets include platelets , endothelial cells , neutrophils , monocytes , and macrophages . These cells are especially involved in host defense .

Mode of Action

C18-Paf-acether interacts with its targets to mediate a variety of biological functions. It plays a crucial role in platelet aggregation and degranulation , inflammation , and anaphylaxis . It is also involved in changes to vascular permeability , the oxidative burst , chemotaxis of leukocytes , as well as augmentation of arachidonic acid metabolism in phagocytes .

Biochemical Pathways

C18-Paf-acether is synthesized in a two-step process :

Pharmacokinetics

It is known that the compound is synthesized by various cells, especially those involved in host defense . It is continuously produced by these cells but in low quantities, and production is controlled by the activity of PAF acetylhydrolases . It is produced in larger quantities by inflammatory cells in response to specific stimuli .

Result of Action

C18-Paf-acether has a wide range of effects at the molecular and cellular levels. It is a potent neutrophil activator , inducer of vascular permeability in various organs, and constrictor of the coronary bed . It is capable of inducing major pathological changes in lung and heart functions, and of increasing skin vascular permeability .

Action Environment

The action of C18-Paf-acether can be influenced by various environmental factors. This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of specific stimuli in the environment .

Biochemical Analysis

Biochemical Properties

C18-Paf-acether interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in changes to vascular permeability, the oxidative burst, chemotaxis of leukocytes, as well as augmentation of arachidonic acid metabolism in phagocytes . It is continuously produced by cells involved in host defense, such as platelets, endothelial cells, neutrophils, monocytes, and macrophages .

Cellular Effects

C18-Paf-acether has significant effects on various types of cells and cellular processes. It influences cell function by transmitting information between endothelial cells, leukocytes, and other cell types in both physiological and pathological conditions . It also increases renal blood flow and causes dose-dependent systemic hypotension .

Molecular Mechanism

C18-Paf-acether exerts its effects at the molecular level through a variety of mechanisms. It acts as the ligand of platelet-activating factor and PAF G protein-coupled receptor (PAFR), leading to a complex intracellular signaling . It also has renovasodilator properties and antihypertensive lipid properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C18-Paf-acether change over time. Excess accumulation of C18-Paf-acether in CNS diseases exacerbates the inflammatory response and pathological consequences, while application of PAF inhibitors or PAFR antagonists by blocking this signaling pathway significantly reduces inflammation, protects cells, and improves the recovery of neural functions .

Dosage Effects in Animal Models

The effects of C18-Paf-acether vary with different dosages in animal models. For instance, it has been shown to cause dose-dependent systemic hypotension

Metabolic Pathways

C18-Paf-acether is involved in several metabolic pathways. It is synthesized in a two-step process involving the activity of phospholipase A2 and an acetyltransferase . It is also involved in the augmentation of arachidonic acid metabolism in phagocytes .

Subcellular Localization

It has been found that the nuclear localization of PAF receptor controls retinal neovascularization , suggesting that C18-Paf-acether may also have specific subcellular localizations that influence its activity.

Chemical Reactions Analysis

Platelet-activating factor C-18 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include pyridine, chloroform, hydrochloric acid, and tetrahydrofuran . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with pyridine and chloroform at ambient temperature yields a product with 99% purity .

Properties

IUPAC Name

[(2R)-2-acetyloxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H58NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h28H,6-26H2,1-5H3/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCIEWBDUAPBJF-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H58NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80995900
Record name 2-(Acetyloxy)-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80995900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74389-69-8
Record name 1-O-Octadecyl-platelet-activating factor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74389-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-0-octadecyl 2-0-acetyl sn-glycero-3-phosphorylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074389698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Acetyloxy)-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80995900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C18-PAF
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9ZA6E5Q2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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